but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone
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Overview
Description
but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a phenylpropyl group and a thiazolidinyl-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Attachment of the Piperazine Ring: The thiazolidinone intermediate can then be reacted with piperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the Phenylpropyl Group: The final step involves the alkylation of the piperazine nitrogen with a phenylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring could yield sulfoxides or sulfones, while reduction of the carbonyl group could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(3-Phenylpropyl)-4-(2-(3-pyridyl)thiazolidin-4-yl-carbonyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone is unique due to the presence of both a piperazine ring and a thiazolidinone ring, which can confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS.C4H4O4/c27-22(20-17-28-21(24-20)19-9-4-10-23-16-19)26-14-12-25(13-15-26)11-5-8-18-6-2-1-3-7-18;5-3(6)1-2-4(7)8/h1-4,6-7,9-10,16,20-21,24H,5,8,11-15,17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWPTZYGRBCBBR-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118196-11-5 |
Source
|
Record name | YM 461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118196115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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